An In-depth Technical Guide to 6-Iodo-triazolo[1,5-a]pyridine: Synthesis and Characterization
An In-depth Technical Guide to 6-Iodo-triazolo[1,5-a]pyridine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 6-Iodo-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this document outlines a plausible synthetic pathway and predicted characterization data based on established chemical principles and spectral data of analogous structures. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related triazolopyridine derivatives. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of 6-Iodo-triazolo[1,5-a]pyridine.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[4] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The introduction of a halogen atom, such as iodine, at the 6-position of the triazolopyridine ring system can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, and may provide a handle for further functionalization through cross-coupling reactions. This makes 6-Iodo-triazolo[1,5-a]pyridine a molecule of considerable interest for the development of novel therapeutic agents.
Synthesis
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from the commercially available 2-amino-5-iodopyridine.
Caption: Proposed two-step synthesis of 6-Iodo-triazolo[1,5-a]pyridine.
Experimental Protocols
Step 1: Synthesis of N-(5-Iodopyridin-2-yl)formamide
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To a solution of 2-amino-5-iodopyridine (1.0 eq) in formic acid (10 vol), the mixture is heated to reflux for 4-6 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.
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The residue is neutralized with a saturated solution of sodium bicarbonate.
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The resulting solid is collected by filtration, washed with water, and dried to afford N-(5-Iodopyridin-2-yl)formamide.
Step 2: Synthesis of 6-Iodo-[1][2][3]triazolo[1,5-a]pyridine
Method A: Dehydrative Cyclization
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N-(5-Iodopyridin-2-yl)formamide (1.0 eq) is treated with phosphorus oxychloride (POCl3, 3.0 eq) at 0 °C.
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The reaction mixture is then heated to 80-90 °C for 2-3 hours.
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After cooling to room temperature, the mixture is carefully poured onto crushed ice.
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The aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.
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The solid is filtered, washed with water, and purified by recrystallization or column chromatography.
Method B: Oxidative N-N Bond Formation
An alternative approach involves an iodine-mediated oxidative cyclization.[7]
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A mixture of N-(5-Iodopyridin-2-yl)formamide (1.0 eq), potassium iodide (KI, 2.0 eq), and iodine (I2, 1.5 eq) in an appropriate solvent (e.g., ethanol) is stirred in the presence of a base (e.g., potassium carbonate).
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The reaction is heated to reflux and monitored by TLC.
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Upon completion, the reaction is cooled, and the solvent is evaporated.
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The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography.
Characterization
The structural confirmation of 6-Iodo-triazolo[1,5-a]pyridine would rely on a combination of spectroscopic techniques. The following table summarizes the key physicochemical properties and predicted spectral data.
| Property | Value |
| Molecular Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| CAS Number | 614750-84-4 |
| Appearance | Expected to be a solid |
| Predicted ¹H NMR | See Table 2 for detailed shifts |
| Predicted ¹³C NMR | See Table 3 for detailed shifts |
| Mass Spectrometry (ESI-MS) | Predicted m/z: 245.95 [M+H]⁺[8] |
Table 1: Physicochemical Properties and Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 | s | - | H-5 |
| ~8.40 | s | - | H-2 |
| ~7.80 | d | ~9.0 | H-7 |
| ~7.60 | dd | ~9.0, ~2.0 | H-8 |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~150 | C-8a |
| ~140 | C-5 |
| ~130 | C-7 |
| ~120 | C-8 |
| ~85 | C-6 |
Mass Spectrometry (MS)
High-resolution mass spectrometry would be used to confirm the molecular formula. The predicted m/z value for the protonated molecule [M+H]⁺ is 245.9523.[8]
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for 6-Iodo-triazolo[1,5-a]pyridine, the broader class of[1][2][3]triazolo[1,5-a]pyridine derivatives has been extensively investigated for various therapeutic applications.[4]
Anticancer Activity
Many derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have demonstrated potent antiproliferative activity against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. PubChemLite - 6-iodo-[1,2,4]triazolo[1,5-a]pyridine (C6H4IN3) [pubchemlite.lcsb.uni.lu]
